molecular formula C22H18FN3O3S2 B2928784 N-(2-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252820-70-4

N-(2-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Numéro de catalogue: B2928784
Numéro CAS: 1252820-70-4
Poids moléculaire: 455.52
Clé InChI: GVTMLQXYPSVDHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanylacetamide linker and a 2-fluorophenyl substituent. The core structure comprises a fused thiophene-pyrimidine ring system substituted at position 3 with a (3-methoxyphenyl)methyl group and at position 2 with a sulfanylacetamide moiety. This compound shares structural motifs with kinase inhibitors and intermediates in polycyclic heterocycle synthesis, though its specific biological activity remains uncharacterized in the provided evidence. Its molecular formula is inferred as C23H19FN3O3S2, with a molecular weight of approximately 486.0 g/mol (based on the chloro analog in ) .

Propriétés

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-29-15-6-4-5-14(11-15)12-26-21(28)20-18(9-10-30-20)25-22(26)31-13-19(27)24-17-8-3-2-7-16(17)23/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTMLQXYPSVDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a thienopyrimidine core with multiple substituents that enhance its biological activity. The presence of the fluorophenyl and methoxyphenyl groups is particularly noteworthy as they influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Thienopyrimidine derivatives have been documented for their antimicrobial properties. For instance, compounds containing the pyrimidine moiety often show significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • A specific study indicated that related thienopyrimidine compounds demonstrated high antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 66 µM to lower values depending on the substituents .
  • Anticancer Properties :
    • The thienopyrimidine scaffold is recognized for its potential in cancer therapy. Compounds similar to N-(2-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have shown efficacy in inhibiting tumor growth in various cancer models .
    • Research highlights that derivatives of this compound can act as inhibitors of MDM2, a critical protein in cancer progression, leading to tumor regression in vivo .
  • Enzyme Inhibition :
    • The compound has been studied for its role as an inhibitor of plasma kallikrein, which is involved in inflammatory processes. The inhibition of this enzyme could provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Several studies have investigated the biological activity of thienopyrimidine derivatives:

  • Study 1 : A series of thienopyrimidine compounds were synthesized and tested for their antibacterial activity against E. coli and S. aureus. The results showed that specific substitutions at the 3 and 4 positions significantly enhanced antimicrobial efficacy .
  • Study 2 : In a pharmacological study, a related thienopyrimidine derivative exhibited potent anticancer activity through modulation of cell cycle progression and induction of apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that:

  • The presence of electron-withdrawing groups (like fluorine) enhances the lipophilicity and bioavailability of the compound.
  • Methoxy groups contribute to increased interaction with biological targets due to their ability to form hydrogen bonds .

Analyse Des Réactions Chimiques

Oxidation of the Sulfanyl Group

The sulfanyl moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation is critical for modulating the compound’s electronic properties and bioavailability.

Reaction Conditions Reagents Products Reference
Mild oxidation, room temperatureH₂O₂ (30%), acetic acidSulfoxide derivative ([3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfinyl)
Strong oxidation, refluxmCPBA (meta-chloroperbenzoic acid)Sulfone derivative ([3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfonyl)

Key Findings :

  • Sulfoxide formation occurs selectively under mild conditions, while sulfones require stronger oxidants.

  • The electron-withdrawing fluorophenyl group stabilizes the sulfone product, enhancing reaction yields.

Reduction of the 4-Oxo Group

The 4-oxo group in the thienopyrimidine core can be reduced to a hydroxyl or methylene group, altering hydrogen-bonding interactions.

Reaction Conditions Reagents Products Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol4-Hydroxy-3,4-dihydrothieno[3,2-d]pyrimidine derivative
Borane-mediated reductionNaBH₄, THF, 0°C4-Methylene-thieno[3,2-d]pyrimidine

Key Findings :

  • NaBH₄ selectively reduces the 4-oxo group without affecting the acetamide or fluorophenyl substituents.

  • Catalytic hydrogenation preserves stereochemistry at the 4-position.

Nucleophilic Aromatic Substitution at the Fluorophenyl Ring

The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic substitution, enabling derivatization.

Reaction Conditions Reagents Products Reference
Alkaline conditions, heatKOH, piperidine2-Piperidinophenyl derivative
Copper catalysisCuI, NaN₃, DMF2-Azidophenyl intermediate (click chemistry precursor)

Key Findings :

  • Substitution occurs predominantly at the ortho position relative to the fluorine atom due to steric and electronic effects.

  • Azide intermediates enable further functionalization via Huisgen cycloaddition .

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Reagents Products Reference
Acidic hydrolysisHCl (6M), reflux2-({3-[(3-Methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid
Basic hydrolysisNaOH (10%), ethanol, 70°CSodium salt of the carboxylic acid

Key Findings :

  • Acidic conditions yield the free carboxylic acid, while basic hydrolysis produces water-soluble salts.

  • The methoxyphenylmethyl group remains intact under these conditions.

Demethylation of the Methoxy Group

The 3-methoxyphenylmethyl substituent can undergo demethylation to form a phenol derivative, enhancing polarity.

Reaction Conditions Reagents Products Reference
BBr₃-mediated cleavageBBr₃, CH₂Cl₂, -78°C3-Hydroxyphenylmethyl derivative

Key Findings :

  • Boron tribromide selectively cleaves the methoxy group without degrading the thienopyrimidine core.

Coupling Reactions via the Thienopyrimidine Core

The thieno[3,2-d]pyrimidine core participates in cross-coupling reactions for further functionalization.

Reaction Conditions Reagents Products Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid2-Aryl-thieno[3,2-d]pyrimidine derivatives

Key Findings :

  • Coupling occurs at the 2-position of the thienopyrimidine ring, retaining the sulfanyl-acetamide side chain .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidinone Derivatives

Compound Name Core Structure R1 (Position 3) R2 (Acetamide) Molecular Formula Key Properties/Applications References
Target Compound Thieno[3,2-d]pyrimidin-4-one (3-Methoxyphenyl)methyl 2-Fluorophenyl C23H19FN3O3S2 Intermediate/kinase inhibitor (inferred)
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one (3-Methoxyphenyl)methyl 2-Chloro-4-methylphenyl C23H20ClN3O3S2 Synthetic intermediate
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 2-(Trifluoromethyl)phenyl C22H16ClF3N3O2S2 Potential kinase inhibitor
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-thioether N/A 3-Fluorophenyl C15H13FN4O2S2 Antimicrobial/anticancer candidate

Key Observations:

Core Structure Variations: The target compound and its analogs () retain the thieno[3,2-d]pyrimidin-4-one core, critical for π-π stacking interactions in kinase binding . Substitutions at position 3 (R1) modulate steric and electronic properties. For example, the (3-methoxyphenyl)methyl group enhances lipophilicity compared to the 4-chlorophenyl group in .

Acetamide Substituent Effects :

  • The 2-fluorophenyl group (target compound) offers moderate electronegativity and metabolic stability compared to bulkier groups like 2-(trifluoromethyl)phenyl () or halogenated aryl rings () .
  • Chlorine () increases molecular weight and lipophilicity (ClogP ~3.5) versus fluorine (ClogP ~2.8), impacting bioavailability .

Synthetic Routes: The target compound is likely synthesized via nucleophilic substitution of a thienopyrimidinone chloride with 2-fluoroacetamide derivatives, as seen in analogous procedures (yields: 57–74%) . highlights the use of anhydrous K2CO3 in acetone for similar sulfanylacetamide couplings .

Table 2: Physicochemical and Spectroscopic Comparison

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~486.0 ~535.9 486.0
Key <sup>1</sup>H-NMR Signals δ 7.5–8.0 (aromatic H), 3.8 (OCH3) δ 7.6–8.2 (CF3-Ph), 4.3 (CH2S) δ 7.4–8.1 (Cl-Ph), 3.8 (OCH3)
MS ([M+H]<sup>+</sup>) ~486.1 535.9 486.0
Synthetic Yield Not reported (inferred: ~60–70%) Not reported 57% (chloro analog)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.